(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid (S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid Novel subtype-selective and weakly desensitizing AMPA receptor partial agonist (Ki values are 44, 109, 223, 1890 and 2090 nM at GluR5, GluR1, GluR2, GluR3 and GluR4 receptors respectively). Exhibits potent agonist activity at GluR1 and GluR2 subunit-containing AMPA receptors (EC50 values are 24.9 and 13.9 μM respectively) and is excitotoxic in vitro.
Brand Name: Vulcanchem
CAS No.: 389888-02-2
VCID: VC0004375
InChI: InChI=1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1
SMILES: C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N
Molecular Formula: C10H13N3O4
Molecular Weight: 239.23 g/mol

(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid

CAS No.: 389888-02-2

Inhibitors

VCID: VC0004375

Molecular Formula: C10H13N3O4

Molecular Weight: 239.23 g/mol

(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid - 389888-02-2

CAS No. 389888-02-2
Product Name (S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid
Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
IUPAC Name (2S)-2-amino-3-(2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)propanoic acid
Standard InChI InChI=1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1
Standard InChIKey VSGUEKZRMJVQOH-LURJTMIESA-N
Isomeric SMILES C1CC2=C(C1)N(C(=O)NC2=O)C[C@@H](C(=O)O)N
SMILES C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N
Canonical SMILES C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N
Description Novel subtype-selective and weakly desensitizing AMPA receptor partial agonist (Ki values are 44, 109, 223, 1890 and 2090 nM at GluR5, GluR1, GluR2, GluR3 and GluR4 receptors respectively). Exhibits potent agonist activity at GluR1 and GluR2 subunit-containing AMPA receptors (EC50 values are 24.9 and 13.9 μM respectively) and is excitotoxic in vitro.
Synonyms (S)-α-Amino-2,3,4,5,6,7-hexahydro-2,4-dioxo-1H-cyclopentapyrimidine-1-propanoic acid
PubChem Compound 657004
Last Modified Nov 11 2021
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